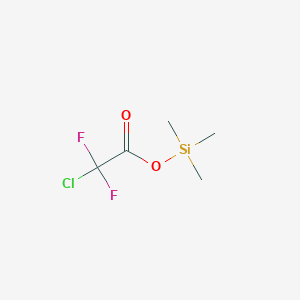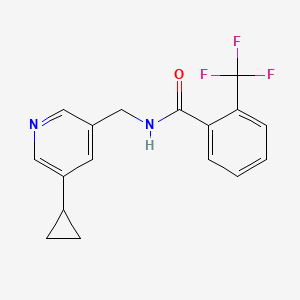
Trimethylsilyl 2-chloro-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 2-chloro-2,2-difluoroacetate is a chemical compound with the molecular formula C5H9ClF2O2Si . It has a molecular weight of 202.66 . The compound is a liquid and is clear and colorless .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H9ClF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 . The InChI key is MSSFGJPFBJIEJI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 99.2±40.0 °C . It has a predicted density of 1.174±0.06 g/cm3 . The compound is a liquid and is clear and colorless .Scientific Research Applications
Electrosynthesis of Derivatives : Trimethylsilyl 2-chloro-2,2-difluoroacetate is used in the electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, which is a precursor for various difluoromethylene building blocks (Clavel et al., 2000).
Coupling Reactions in Organic Synthesis : It plays a role in coupling reactions, such as the zinc-copper(I) chloride or silver acetate promoted coupling of 2-[(Trimethylsilyl)methyl]-3-chloro-3,3-difluoropropene with carbonyl compounds to produce 2,2-difluoro homoallyl alcohols (Ishihara et al., 1991).
Precursors for 3,3‐Difluoroazetidinones : Difluoro(trimethylsilyl)acetamides derived from chlorodifluoroacetamides through electrochemical silylation can be condensed with carbonyl compounds, serving as precursors for 3,3-difluoroazetidinones (Bordeau et al., 2006).
Difluorocarbene Reagents : It is used in the preparation of difluorocarbene reagents like Trimethylsilyl 2-Fluorosulfonyl-2,2-Difluoroacetate, which is key in synthesizing difluorocyclopropane compounds (Dolbier et al., 2003).
Gas Chromatographic Analysis : Trimethylsilylating agents, including this compound, are used in gas chromatography for the analysis of trichothecenes (Kientz & Verweij, 1986).
Tautomeric Equilibrium Studies : Studies on the tautomeric equilibrium between silicon chelates using compounds like O-trimethylsilyl-1,1-dimethyl-2-trifluoroacetylhydrazine, which are structurally related to this compound (Kalikhman et al., 2001).
Synthesis of Fluorinated Organosilicon Compounds : It's used in the synthesis of fluorinated organosilicon compounds which can be used to transfer fluorinated groups to electrophilic substrates (Guidotti et al., 2004).
Synthesis of Trifluoromethylated Compounds : The reagent trimethylsilyl chlorodifluoroacetate (TCDA), derived from this compound, is used in the trifluoromethylation of aryl/heteroaryl iodides (Wang et al., 2016).
Safety and Hazards
This compound has been classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .
Mechanism of Action
Target of Action
Trimethylsilyl 2-chloro-2,2-difluoroacetate is a chemical compound used primarily as a building block in organic synthesis . The primary targets of this compound are organic molecules that can undergo nucleophilic substitution reactions.
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in the target molecules. The chloro group (Cl) in the compound is a good leaving group, which makes it susceptible to attack by nucleophiles. This leads to the substitution of the chloro group with the nucleophile, resulting in the formation of a new bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. As a reagent in organic synthesis, it can participate in a variety of reactions, leading to the formation of a wide range of products . The downstream effects of these reactions depend on the nature of the products formed.
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the new bonds it forms during reactions. By acting as an electrophile, it can form new covalent bonds with a variety of nucleophiles, altering the structure of the target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . It is also worth noting that the compound should be stored at a temperature of 2-8°C to maintain its stability .
properties
IUPAC Name |
trimethylsilyl 2-chloro-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSFGJPFBJIEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2787093.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2787096.png)
![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-N-[(3,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2787099.png)
![[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2787102.png)
![8-fluoro-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2787103.png)
![Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2787104.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2787105.png)
![1-Fluorobicyclo[3.3.1]nonan-3-one](/img/structure/B2787106.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2787107.png)

![Cyclopentyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2787110.png)